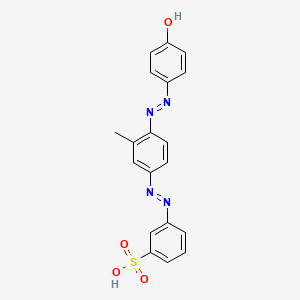
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- is an aromatic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors. This particular compound is notable for its applications in dyeing and pigmentation, as well as its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline, under alkaline conditions to form the azo compound.
Industrial production methods may involve variations of these steps to optimize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids (e.g., sulfuric acid for sulfonation) or nitrating mixtures (e.g., nitric acid and sulfuric acid for nitration).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Scientific Research Applications
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in imaging techniques and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can then interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, which can influence cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: Another aromatic sulfonic acid with similar chemical properties but different applications.
Azobenzene: A simpler azo compound used extensively in dyeing and as a molecular switch in photomechanical processes.
4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts: A class of azo compounds with significant antibacterial and antioxidant properties.
Uniqueness
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual azo groups and sulfonic acid functionality make it particularly useful in applications requiring strong coloration and potential biological activity.
Properties
CAS No. |
63216-99-9 |
|---|---|
Molecular Formula |
C19H16N4O4S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H16N4O4S/c1-13-11-16(22-21-15-3-2-4-18(12-15)28(25,26)27)7-10-19(13)23-20-14-5-8-17(24)9-6-14/h2-12,24H,1H3,(H,25,26,27) |
InChI Key |
WERWRDQEUMUEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















